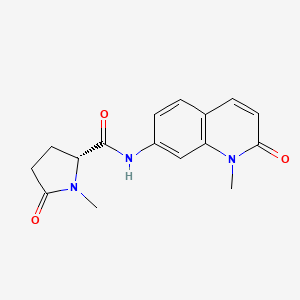
(2S,3S)-3-methyl-N-(2-methyl-5-morpholin-4-ylphenyl)-1,4-dioxane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-3-methyl-N-(2-methyl-5-morpholin-4-ylphenyl)-1,4-dioxane-2-carboxamide, also known as MMPIP, is a potent and selective antagonist of the metabotropic glutamate receptor 7 (mGluR7). This receptor is a member of the G protein-coupled receptor family and is widely distributed in the central nervous system. MMPIP has been studied extensively for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and epilepsy.
作用機序
(2S,3S)-3-methyl-N-(2-methyl-5-morpholin-4-ylphenyl)-1,4-dioxane-2-carboxamide acts as a selective antagonist of the mGluR7 receptor. This receptor is involved in the regulation of neurotransmitter release and synaptic plasticity in the central nervous system. By blocking the activity of this receptor, this compound can modulate the release of neurotransmitters such as glutamate, which is involved in the pathogenesis of various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the modulation of glutamate release and synaptic plasticity, as well as the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This compound has also been shown to have anti-inflammatory effects in animal models of neuroinflammation.
実験室実験の利点と制限
One advantage of using (2S,3S)-3-methyl-N-(2-methyl-5-morpholin-4-ylphenyl)-1,4-dioxane-2-carboxamide in lab experiments is its high potency and selectivity for the mGluR7 receptor. This allows for more precise modulation of the receptor's activity, which can be useful in studying its role in various neurological disorders. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on (2S,3S)-3-methyl-N-(2-methyl-5-morpholin-4-ylphenyl)-1,4-dioxane-2-carboxamide. One area of interest is its potential therapeutic applications in various neurological disorders, including depression, anxiety, and epilepsy. Additionally, further studies are needed to better understand the mechanisms underlying its effects on glutamate release and synaptic plasticity. Finally, there is a need for more research on the safety and toxicity of this compound, particularly in preclinical models.
合成法
(2S,3S)-3-methyl-N-(2-methyl-5-morpholin-4-ylphenyl)-1,4-dioxane-2-carboxamide can be synthesized using a multi-step process, starting with the reaction of 2-methyl-5-morpholin-4-ylphenylamine with 3-methyl-1,4-dioxane-2-carboxylic acid in the presence of a coupling reagent. The resulting intermediate is then treated with trifluoroacetic acid to remove the protecting group, yielding the final product.
科学的研究の応用
(2S,3S)-3-methyl-N-(2-methyl-5-morpholin-4-ylphenyl)-1,4-dioxane-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, this compound has shown antidepressant-like effects in animal models of depression and anxiety. It has also been shown to have anticonvulsant properties in animal models of epilepsy. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
(2S,3S)-3-methyl-N-(2-methyl-5-morpholin-4-ylphenyl)-1,4-dioxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-12-3-4-14(19-5-7-21-8-6-19)11-15(12)18-17(20)16-13(2)22-9-10-23-16/h3-4,11,13,16H,5-10H2,1-2H3,(H,18,20)/t13-,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVNMPGXNKNIKI-BBRMVZONSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCCO1)C(=O)NC2=C(C=CC(=C2)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](OCCO1)C(=O)NC2=C(C=CC(=C2)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,5R)-5-(morpholin-4-ylmethyl)-N-[(1-propylpyrrol-3-yl)methyl]oxolane-2-carboxamide](/img/structure/B7347413.png)
![(1R,2R)-2-methoxy-N-[3-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7347416.png)
![[4-(5-fluoropyridin-3-yl)piperazin-1-yl]-[(2S,3S)-3-methyl-1,4-dioxan-2-yl]methanone](/img/structure/B7347424.png)

![8-[(2S)-2-hydroxypentanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B7347453.png)
![N-[(1R,2S)-2-(3-fluorophenyl)cyclopropyl]-4-methoxy-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B7347461.png)
![6-cyclopropyl-3-[(2R)-2-methyl-4-(oxan-4-yl)piperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7347466.png)
![[6-(difluoromethyl)pyrimidin-4-yl]-[(2R)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]methanone](/img/structure/B7347472.png)
![5-(difluoromethyl)-N-[(1R)-1-(3-fluoropyridin-2-yl)ethyl]-1-methylpyrazole-3-carboxamide](/img/structure/B7347481.png)
![2-cyclobutyl-N-[(1R,2S)-2-(1-phenylpyrazol-4-yl)cyclopropyl]pyrazole-3-carboxamide](/img/structure/B7347491.png)
![5-cyclopropyl-N-[(1R,2S)-2-(4-methoxyphenyl)cyclopropyl]-2-methylpyrazole-3-carboxamide](/img/structure/B7347499.png)

![6-(difluoromethyl)-N-[3-(2-fluorophenyl)cyclobutyl]pyrimidine-4-carboxamide](/img/structure/B7347504.png)